molecular formula C16H19N3O2S B4746230 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No. B4746230
M. Wt: 317.4 g/mol
InChI Key: AVCUJGBIWCDMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, also known as ETC-1002, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. It is a member of a class of compounds known as ATP-citrate lyase inhibitors, which have been shown to have beneficial effects on lipid metabolism and cardiovascular health. In

Mechanism of Action

2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide works by inhibiting the activity of ATP-citrate lyase, an enzyme that is involved in the synthesis of fatty acids and cholesterol in the liver. By inhibiting this enzyme, 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide reduces the production of LDL cholesterol and triglycerides, while increasing the production of HDL cholesterol. In addition, 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that plays a key role in regulating lipid metabolism and inflammation.
Biochemical and Physiological Effects:
2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects that contribute to its therapeutic potential. These include:
- Reduction in LDL cholesterol and triglyceride levels
- Increase in HDL cholesterol levels
- Anti-inflammatory effects
- Anti-oxidant effects
- Activation of AMPK
- Improvement in endothelial function
- Reduction in atherosclerosis

Advantages and Limitations for Lab Experiments

2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments, including its well-defined mechanism of action and its ability to modulate multiple pathways involved in lipid metabolism and inflammation. However, there are also some limitations to its use in lab experiments, including its relatively low potency compared to other lipid-lowering drugs and the need for further studies to fully understand its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, including:
- Further studies to evaluate its long-term safety and efficacy in humans
- Development of more potent analogs of 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Investigation of its potential use in combination with other lipid-lowering drugs
- Studies to explore its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis
- Investigation of its potential use in the prevention of cardiovascular disease in high-risk populations, such as those with diabetes or metabolic syndrome.
In conclusion, 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a promising small molecule compound that has shown potential therapeutic applications in the treatment of dyslipidemia and cardiovascular disease. Its well-defined mechanism of action and multiple biochemical and physiological effects make it an attractive target for further research and development. However, further studies are needed to fully understand its long-term safety and efficacy, and to explore its potential use in other inflammatory conditions and high-risk populations.

Scientific Research Applications

2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of dyslipidemia and cardiovascular disease. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, including high levels of LDL cholesterol and triglycerides, and low levels of HDL cholesterol. 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been shown to reduce LDL cholesterol and triglyceride levels, while increasing HDL cholesterol levels in both animal and human studies. In addition, 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.

properties

IUPAC Name

2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-5-11-6-8-12(9-7-11)14(20)18-16-17-10(2)13(22-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCUJGBIWCDMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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